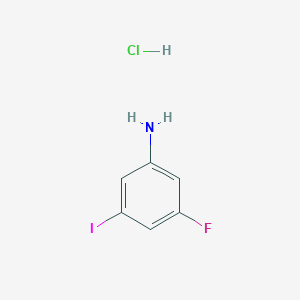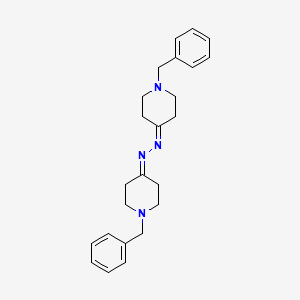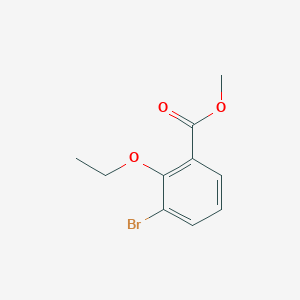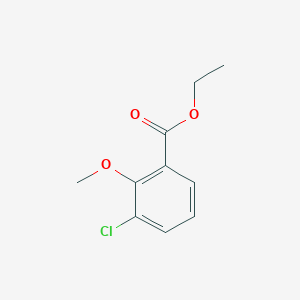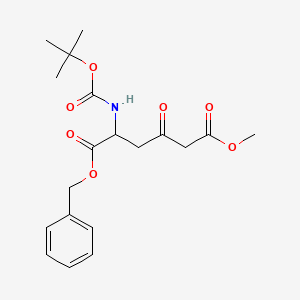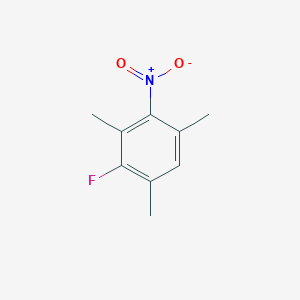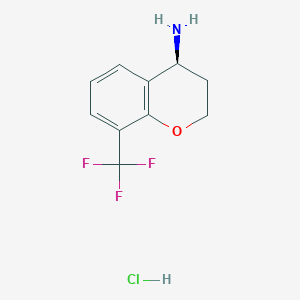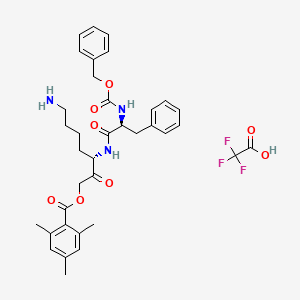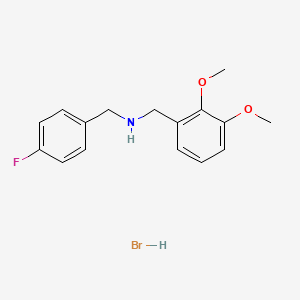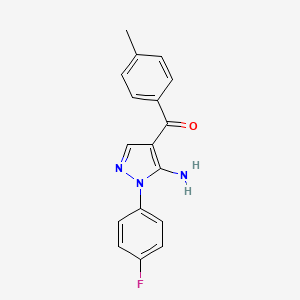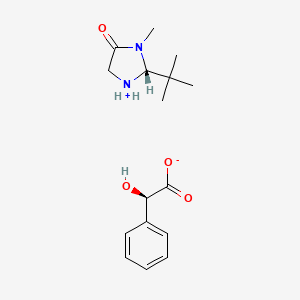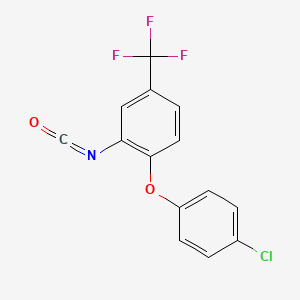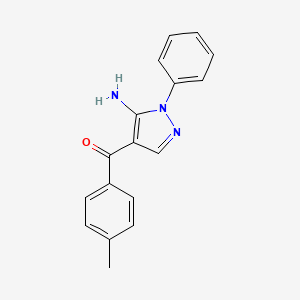
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone (APPM) is a novel compound synthesized from the reaction of 1-phenyl-1H-pyrazol-4-ylmethanone (PPM) and 5-amino-1-phenylpyrazole (APP). APPM is a new member of the pyrazole family and has been found to have a wide range of applications in scientific research and laboratory experiments.
科学研究应用
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been found to have a wide range of applications in scientific research. It has been used as a reagent in the synthesis of new compounds, such as 1-(5-amino-1-phenyl-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzene. It has also been used as a ligand in the synthesis of metal complexes, such as copper(II) and nickel(II) complexes. In addition, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been used as a catalyst in the synthesis of organic compounds, such as 1,2-diphenyl-1H-pyrazol-4-ylmethanol.
作用机制
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is not completely understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows it to interact with other molecules and catalyze reactions. In addition, it is believed that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone can form hydrogen bonds with other molecules, which can also facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone are not well understood. However, it has been found to have some anti-inflammatory and antioxidant properties. In addition, it has been found to have some anti-cancer properties, although the exact mechanism of action is not known.
实验室实验的优点和局限性
One of the main advantages of using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in laboratory experiments is its low cost. It is also relatively easy to synthesize, which makes it a convenient reagent for use in experiments. However, it is important to note that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is a relatively new compound, and its effects on living organisms are not yet fully understood. Therefore, it is important to use caution when using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in experiments.
未来方向
There are a number of potential future directions for the use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone. One potential direction is to explore its potential use as a therapeutic agent. It could be used to treat a variety of diseases, such as cancer and inflammation. In addition, further research could be done to explore the potential of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone as a catalyst in organic synthesis. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone could be used in the development of new materials, such as polymers and nanomaterials.
合成方法
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone involves the reaction of PPM and APP. PPM is synthesized by the reaction of 2-methyl-3-nitrobenzoic acid and 1-phenyl-1H-pyrazol-4-ylmethanol. The reaction of PPM and APP is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as nickel(II) chloride. The reaction produces a mixture of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone and its isomer, 5-amino-1-phenyl-1H-pyrazol-4-ylmethanol ((5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanoneH). The isomer can be separated from the (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone by column chromatography.
属性
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)16(21)15-11-19-20(17(15)18)14-5-3-2-4-6-14/h2-11H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHNASSOYAUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(P-tolyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

